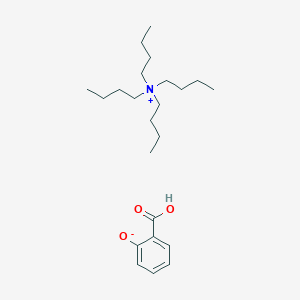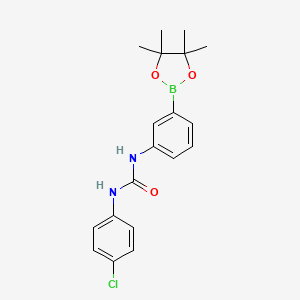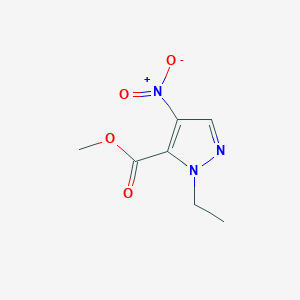
(2,3-Dibromopentafluoropropyl)pentafluorobenzene
Descripción general
Descripción
“(2,3-Dibromopentafluoropropyl)pentafluorobenzene” is a chemical compound with the molecular formula C9Br2F10 . It has a molecular weight of 457.89 g/mol.
Molecular Structure Analysis
The molecular structure of “(2,3-Dibromopentafluoropropyl)pentafluorobenzene” consists of nine carbon atoms, two bromine atoms, and ten fluorine atoms .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
- Rhodium-catalyzed Synthesis : Aryl fluorides, including substituted pentafluorobenzenes, react with sulfur to produce diaryl sulfides under rhodium catalysis. This reaction showcases the versatility of pentafluorobenzene derivatives in synthesizing complex sulfides, which are useful in various chemical manufacturing processes (Arisawa, Ichikawa, & Yamaguchi, 2012).
- Cross-Coupling Reactions : The arylation of pentafluorobenzene with aryl bromides and chlorides under mild conditions has been achieved, expanding the toolkit for constructing perfluoroarenes and related compounds. This process is important for creating materials with specific electronic properties (Lafrance, Shore, & Fagnou, 2006).
Applications in Material Science
- Photovoltaic Performance Improvement : A pentafluorobenzene-based additive was developed to control the morphology of donor/acceptor interfaces in all-polymer solar cells. This additive enhances charge carrier extraction and transport, demonstrating the role of pentafluorobenzene derivatives in improving the efficiency of photovoltaic devices (Kim et al., 2017).
- Fluorescence Sensitivity and Dye Design : The design and synthesis of distyryl-BODIPY dyes from a pentafluorophenyl platform have shown significant red shifts in absorption and emission, highlighting the utility of fluorinated benzene derivatives in creating sensitive fluorescent dyes for various applications (Galangau et al., 2010).
Propiedades
IUPAC Name |
1-(2,3-dibromo-1,1,2,3,3-pentafluoropropyl)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9Br2F10/c10-8(19,9(11,20)21)7(17,18)1-2(12)4(14)6(16)5(15)3(1)13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIPOYULXDZVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(C(F)(F)Br)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9Br2F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023170 | |
| Record name | 1-(2,3-dibromo-1,1,2,3,3-pentafluoropropyl)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dibromopentafluoropropyl)pentafluorobenzene | |
CAS RN |
1350637-12-5 | |
| Record name | 1-(2,3-dibromo-1,1,2,3,3-pentafluoropropyl)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455469.png)



![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)






![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)